molecular formula C13H11NO2S B2909471 3-Quinolin-8-ylsulfanyloxolan-2-one CAS No. 452284-92-3

3-Quinolin-8-ylsulfanyloxolan-2-one

Cat. No. B2909471
M. Wt: 245.3
InChI Key: FZSIUQSONPUERC-UHFFFAOYSA-N
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Description

The compound “3-Quinolin-8-ylsulfanyloxolan-2-one” is a derivative of quinoline . Quinolines are a type of antibiotic that kill or inhibit the growth of bacteria . They have been used in the synthesis of diverse physiological significance and pharmacological utilized molecules .


Synthesis Analysis

While specific synthesis methods for “3-Quinolin-8-ylsulfanyloxolan-2-one” are not available, quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules .


Molecular Structure Analysis

The molecular structure analysis of “3-Quinolin-8-ylsulfanyloxolan-2-one” would require specific tools and databases like ChemSpider or MolView . These tools allow for the drawing and analysis of molecular structures.


Chemical Reactions Analysis

The chemical reactions involving “3-Quinolin-8-ylsulfanyloxolan-2-one” would depend on its specific structure and properties. In general, quinoline derivatives can participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. For instance, a study on newer quinoxaline-oxadiazole hybrids highlighted their promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds were designed and synthesized through a multistep reaction sequence, showing significant potential as antimicrobial and antiprotozoal agents in both in vitro and in vivo models (Patel et al., 2017).

Anticancer Applications

Quinoline-based compounds have been investigated for their efficacy against cancer cells. A series of 27 new quinoxaline derivatives were prepared and showed inhibitory action on cancer cell viability and proliferation, particularly against HCT-116 and MCF-7 cancer cells. These compounds exhibited potential as anticancer agents, with one compound demonstrating the highest inhibitory action. Molecular modeling studies suggested these derivatives could selectively inhibit human thymidylate synthase by stabilizing its inactive conformation, indicating their potential for further optimization and development in cancer therapy (El Rayes et al., 2022).

Efficient Synthesis Techniques

Research has also focused on the development of efficient synthesis techniques for quinoline derivatives. For example, an electrochemical method for the synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones provided a convenient and efficient approach for the direct synthesis of these bioactive compounds, which are highly desirable in the pharmaceutical industry (Zhang et al., 2022).

Novel Antitumor Agents

Studies have also identified novel heteroaromatic quinols as promising anticancer agents, exhibiting in vitro antiproliferative activity against various carcinoma cell lines and in vivo antitumor activity. The mechanism of action includes apoptosis induction and cell cycle arrest, with glutathione playing a significant role in modulating the cytotoxicity of these compounds (Chew et al., 2006).

Antibacterial Activity of Pyrazolyl Derivatives

Another study on pyrazol-1-ylquinoxalin-2(1H)-one derivatives reported significant antibacterial activity, highlighting the comparative effect of these compounds with known antibiotics. This underscores the potential of quinoline derivatives in developing new antibacterial agents (Ajani et al., 2009).

Safety And Hazards

The safety and hazards associated with “3-Quinolin-8-ylsulfanyloxolan-2-one” would depend on its specific properties. In general, safety data sheets provide information on the hazards of chemical compounds and how to handle them safely .

Future Directions

The future directions for “3-Quinolin-8-ylsulfanyloxolan-2-one” would depend on its specific properties and potential applications. In general, the development of new quinoline derivatives with improved properties is an active area of research .

properties

IUPAC Name

3-quinolin-8-ylsulfanyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13-11(6-8-16-13)17-10-5-1-3-9-4-2-7-14-12(9)10/h1-5,7,11H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSIUQSONPUERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1SC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(quinolin-8-ylthio)dihydrofuran-2(3H)-one

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